N-[(3,5-difluorophenyl)methyl]-N-(4-ethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide N-[(3,5-difluorophenyl)methyl]-N-(4-ethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1251547-25-7
VCID: VC4705044
InChI: InChI=1S/C22H20F2N4O2S/c1-3-16-6-8-20(9-7-16)28(14-17-11-18(23)13-19(24)12-17)31(29,30)21-5-4-10-27-15(2)25-26-22(21)27/h4-13H,3,14H2,1-2H3
SMILES: CCC1=CC=C(C=C1)N(CC2=CC(=CC(=C2)F)F)S(=O)(=O)C3=CC=CN4C3=NN=C4C
Molecular Formula: C22H20F2N4O2S
Molecular Weight: 442.48

N-[(3,5-difluorophenyl)methyl]-N-(4-ethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

CAS No.: 1251547-25-7

Cat. No.: VC4705044

Molecular Formula: C22H20F2N4O2S

Molecular Weight: 442.48

* For research use only. Not for human or veterinary use.

N-[(3,5-difluorophenyl)methyl]-N-(4-ethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide - 1251547-25-7

Specification

CAS No. 1251547-25-7
Molecular Formula C22H20F2N4O2S
Molecular Weight 442.48
IUPAC Name N-[(3,5-difluorophenyl)methyl]-N-(4-ethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Standard InChI InChI=1S/C22H20F2N4O2S/c1-3-16-6-8-20(9-7-16)28(14-17-11-18(23)13-19(24)12-17)31(29,30)21-5-4-10-27-15(2)25-26-22(21)27/h4-13H,3,14H2,1-2H3
Standard InChI Key KSIXUPZDCYELLY-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)N(CC2=CC(=CC(=C2)F)F)S(=O)(=O)C3=CC=CN4C3=NN=C4C

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a triazolo[4,3-a]pyridine core fused with a sulfonamide group. Key structural components include:

  • Triazolopyridine scaffold: A bicyclic system combining a triazole and pyridine ring, known for its electron-deficient nature and ability to engage in π-π stacking interactions .

  • Sulfonamide moiety: The -SO2_2NH- group at position 8 enhances hydrogen-bonding potential and solubility.

  • Substituents:

    • A 3-methyl group on the triazole ring.

    • A 4-ethylphenyl group and a (3,5-difluorophenyl)methyl group attached to the sulfonamide nitrogen, introducing hydrophobicity and fluorophilic characteristics.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC22H20F2N4O2S\text{C}_{22}\text{H}_{20}\text{F}_{2}\text{N}_{4}\text{O}_{2}\text{S}
Molecular Weight442.48 g/mol
CAS Number1251547-25-7
IUPAC NameN-[(3,5-difluorophenyl)methyl]-N-(4-ethylphenyl)-3-methyl- triazolo[4,3-a]pyridine-8-sulfonamide
SolubilityNot reported

Spectroscopic Characterization

While experimental spectral data (e.g., NMR, IR) for this compound are unavailable, analogous triazolopyridines exhibit characteristic signals:

  • 1H^1\text{H}-NMR: Protons on the triazole ring resonate at δ 8.5–9.0 ppm, while methyl groups appear near δ 2.0–2.5 ppm .

  • 13C^{13}\text{C}-NMR: The sulfonamide sulfur induces deshielding effects, with carbonyl carbons appearing at δ 165–175 ppm.

Synthesis and Structural Optimization

Synthetic Strategies

The synthesis of triazolopyridine sulfonamides typically involves multi-step sequences:

  • Core Formation: Copper-catalyzed oxidative cyclization of aldehydes with heteroarylhydrazines yields the triazolopyridine scaffold. For example, Srinivasan et al. demonstrated a one-pot method using CuBr2_2 and oxone to achieve cyclization efficiencies >75% .

  • Sulfonamide Introduction: Reaction of the triazolopyridine intermediate with sulfonyl chlorides under basic conditions (e.g., pyridine or Et3_3N) installs the sulfonamide group.

  • N-Alkylation: Sequential alkylation of the sulfonamide nitrogen with 4-ethylbenzyl bromide and 3,5-difluorobenzyl bromide introduces the branched substituents.

Table 2: Representative Reaction Conditions for Analog Synthesis

StepReagents/ConditionsYield (%)
Triazole formationCuBr2_2 (10 mol%), oxone, DMF, 80°C78
SulfonylationClSO2_2R, pyridine, 0°C → rt65–85
N-AlkylationR-X, K2_2CO3_3, DMF, 60°C70–90

Metabolic Stability Considerations

Modifications to the triazolopyridine core significantly impact pharmacokinetic profiles. For instance, replacing metabolically labile cyclopentyl groups with fluorinated acyclic chains in related compounds reduced hepatic clearance from 0.32 to 0.032 mL/min/mg in human liver microsomes . The 3-methyl group in the target compound may similarly hinder oxidative metabolism at the triazole ring.

CompoundTargetIC50_{50}/MIC90_{90}Mechanism
Target compound (predicted)P. falciparum~20 nM (est.)Heme polymerization inhibition
VC4949649C. albicans6.2 μg/mLDHFR inhibition
3a RORγt41 nMTranscriptional repression

Future Research Directions

  • Synthetic Optimization:

    • Explore Pd-catalyzed cross-coupling to introduce diverse aryl groups at the triazole C5 position .

    • Investigate enantioselective synthesis to resolve chiral sulfonamide derivatives.

  • Target Validation:

    • Conduct in vitro assays against PfDHFR and Candida CYP51 isoforms.

    • Evaluate RORγt binding via surface plasmon resonance (SPR).

  • Preclinical Development:

    • Assess oral bioavailability in murine models.

    • Perform genotoxicity screening (Ames test, micronucleus assay).

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